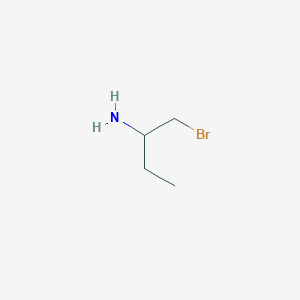![molecular formula C12H10N2O2 B13150756 Methyl [2,3'-bipyridine]-5-carboxylate](/img/structure/B13150756.png)
Methyl [2,3'-bipyridine]-5-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl [2,3’-bipyridine]-5-carboxylate is a derivative of bipyridine, a class of compounds known for their versatile applications in various fields such as chemistry, biology, and materials science. This compound features a bipyridine core with a methyl ester group at the 5-position, making it a valuable ligand in coordination chemistry and a potential candidate for various scientific research applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Methyl [2,3’-bipyridine]-5-carboxylate typically involves the coupling of pyridine derivatives. One common method is the Suzuki coupling reaction, which constructs C(sp2)–C(sp2) bonds using palladium catalysts . Another approach is the Stille coupling, which also forms C–C bonds but uses tin reagents . These reactions are generally carried out under inert atmospheres with specific solvents and temperature conditions to optimize yield and purity.
Industrial Production Methods: Industrial production of bipyridine derivatives often employs metal-catalyzed cross-coupling reactions due to their efficiency and scalability . The use of homogeneous and heterogeneous catalytic systems allows for the production of large quantities of the compound with high precision and minimal by-products.
Análisis De Reacciones Químicas
Types of Reactions: Methyl [2,3’-bipyridine]-5-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halides in the presence of a base like sodium hydroxide.
Major Products Formed: The major products depend on the type of reaction. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Aplicaciones Científicas De Investigación
Methyl [2,3’-bipyridine]-5-carboxylate has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism by which Methyl [2,3’-bipyridine]-5-carboxylate exerts its effects is primarily through its ability to coordinate with metal ions. This coordination can alter the electronic properties of the metal center, making it more reactive or stabilizing it in a particular oxidation state. The molecular targets and pathways involved often include metal-dependent enzymes and receptors, which can be modulated by the metal complexes formed with this compound .
Comparación Con Compuestos Similares
2,2’-Bipyridine: Known for its strong coordination with metal ions and use in redox reactions.
4,4’-Bipyridine: Often used in the formation of supramolecular structures and coordination polymers.
3,3’-Bipyridine: Less common but used in specific catalytic applications.
Uniqueness: Methyl [2,3’-bipyridine]-5-carboxylate is unique due to its specific substitution pattern, which provides distinct electronic and steric properties. This makes it particularly useful in forming stable metal complexes with unique reactivity and selectivity profiles .
Propiedades
Fórmula molecular |
C12H10N2O2 |
|---|---|
Peso molecular |
214.22 g/mol |
Nombre IUPAC |
methyl 6-pyridin-3-ylpyridine-3-carboxylate |
InChI |
InChI=1S/C12H10N2O2/c1-16-12(15)10-4-5-11(14-8-10)9-3-2-6-13-7-9/h2-8H,1H3 |
Clave InChI |
UKLIXMPEAWJRJL-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=CN=C(C=C1)C2=CN=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(S)-tert-Butyl (1-(4-hydroxy-2-oxo-2H-[1,3'-bipyridin]-6'-yl)pyrrolidin-3-yl)(methyl)carbamate](/img/structure/B13150684.png)




![8-Bromo-6-methylimidazo[1,2-a]pyrazin-3-amine](/img/structure/B13150724.png)







